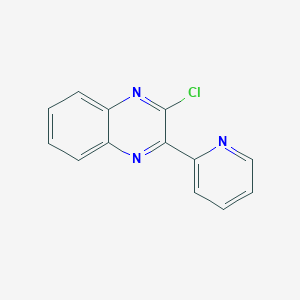

2-Chloro-3-(2-pyridinyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-pyridin-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-13-12(11-7-3-4-8-15-11)16-9-5-1-2-6-10(9)17-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREBXTNLPCVMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that garner substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of a reproducible synthetic route to 2-Chloro-3-(2-pyridinyl)quinoxaline, a key intermediate for the development of novel therapeutic agents. The document details the experimental protocols, characterization data, and a visual representation of the synthetic workflow, serving as a practical resource for researchers in organic synthesis and drug discovery.

Synthetic Pathway Overview

The synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline is efficiently achieved via a two-step process. The initial and most widely used method for forming the quinoxaline core involves the condensation of an aromatic diamine with an α-dicarbonyl compound.[2][6][7] This is followed by a chlorination step to yield the target compound.

The pathway is as follows:

-

Condensation: Reaction of o-phenylenediamine with 2-pyridylglyoxal hydrate results in the formation of the heterocyclic intermediate, 2-(2-pyridinyl)quinoxalin-3(4H)-one.

-

Chlorination: Subsequent treatment of the quinoxalinone intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom to afford 2-Chloro-3-(2-pyridinyl)quinoxaline.[8]

Caption: Synthetic workflow for 2-Chloro-3-(2-pyridinyl)quinoxaline.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of the target compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-(2-pyridinyl)quinoxalin-3(4H)-one

This procedure is adapted from the general synthesis of quinoxalinones via condensation.

Methodology:

-

To a 250 mL round-bottom flask, add o-phenylenediamine (1.0 eq) and ethanol (100 mL). Stir the mixture until the solid is fully dissolved.

-

Add a solution of 2-pyridylglyoxal hydrate (1.0 eq) in ethanol (50 mL) dropwise to the flask over 15 minutes at room temperature.

-

Upon completion of the addition, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

-

Dry the product under vacuum to yield 2-(2-pyridinyl)quinoxalin-3(4H)-one as a solid. The product can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline

This protocol details the chlorination of the quinoxalinone intermediate.[8]

Methodology:

-

In a 100 mL round-bottom flask, place the dried 2-(2-pyridinyl)quinoxalin-3(4H)-one (1.0 eq) from the previous step.

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

-

Attach a reflux condenser and gently heat the mixture to reflux.

-

Maintain reflux for 2-3 hours. The reaction mixture will become a clear, homogenous solution. Monitor the reaction completion by TLC.[8]

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring. This step is highly exothermic.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) and dry it under vacuum.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-Chloro-3-(2-pyridinyl)quinoxaline.

Data Presentation and Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. The following tables summarize the expected data.

Table 1: Physicochemical and Yield Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₈ClN₃ |

| Molecular Weight | 241.68 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Specific to lab results; typically sharp for pure compounds |

| Yield | Dependent on reaction scale and optimization |

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.80 | d | 1H | Pyridinyl H-6 |

| ~ 8.45 | d | 1H | Pyridinyl H-3 |

| ~ 8.20 | d | 1H | Quinoxaline H-5 |

| ~ 7.80 - 7.95 | m | 3H | Quinoxaline H-6, H-8 & Pyridinyl H-4 |

| ~ 7.65 | t | 1H | Quinoxaline H-7 |

| ~ 7.45 | t | 1H | Pyridinyl H-5 |

Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | Pyridinyl C-2 |

| ~ 150.0 | Pyridinyl C-6 |

| ~ 148.5 | Quinoxaline C-Cl |

| ~ 145.0 | Quinoxaline C-Py |

| ~ 142.0, 141.5 | Quaternary Quinoxaline C |

| ~ 137.0 | Pyridinyl C-4 |

| ~ 131.5, 130.0 | Quinoxaline CH |

| ~ 129.0, 128.5 | Quinoxaline CH |

| ~ 125.0 | Pyridinyl C-5 |

| ~ 122.5 | Pyridinyl C-3 |

Table 4: Expected Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic (Ar-H) |

| 1580 - 1600 | C=C Stretch | Aromatic Rings |

| 1540 - 1560 | C=N Stretch | Quinoxaline & Pyridine |

| 1100 - 1200 | C-N Stretch | Aromatic Amine |

| 750 - 800 | C-Cl Stretch | Aryl Halide |

Table 5: Expected Mass Spectrometry (MS) Data

| m/z Value | Ion | Notes |

| 241/243 | [M]⁺ | Molecular ion peak showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) in a ~3:1 ratio. |

| 206 | [M-Cl]⁺ | Loss of chlorine radical. |

| 179 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoxaline ring. |

| 78 | [C₅H₄N]⁺ | Pyridinyl fragment. |

Logical Relationships and Workflow Visualization

The characterization process follows a logical workflow to confirm the identity and purity of the final product.

Caption: Logical workflow for the characterization of the final product.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities, have made them a focal point in medicinal chemistry and drug discovery. This technical guide focuses on the physicochemical properties of 2-Chloro-3-(2-pyridinyl)quinoxaline, a specific derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this compound, this document presents a summary of properties for closely related analogs to provide a foundational understanding.

Physicochemical Data of Structural Analogs

To approximate the physicochemical properties of 2-Chloro-3-(2-pyridinyl)quinoxaline, data for structurally related compounds are presented below. These analogs provide a basis for estimating key parameters.

| Property | 2-Chloro-3-methylquinoxaline | 6-Chloro-2,3-di(pyridin-2-yl)quinoxaline |

| Molecular Formula | C₉H₇ClN₂ | C₁₈H₁₁ClN₄ |

| Molecular Weight | 178.62 g/mol | 318.76 g/mol |

| Melting Point | 86.0-87.0 °C[1] | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Very slightly soluble (0.43 g/L at 25 °C)[2] | Not available |

| pKa | -1.14 (Predicted)[2] | Not available |

| LogP | Not available | Not available |

Experimental Protocols: Synthesis of a Related Quinoxaline Derivative

While a specific protocol for 2-Chloro-3-(2-pyridinyl)quinoxaline is not detailed in the available literature, a general and representative method for the synthesis of 2-chloro-3-substituted quinoxalines can be described. The synthesis of 2-chloro-3-methylquinoxaline is a well-documented example that involves the chlorination of the corresponding quinoxalin-2-one precursor.[3]

Synthesis of 2-Hydroxy-3-methylquinoxaline

The precursor, 2-hydroxy-3-methylquinoxaline, can be synthesized via the condensation of o-phenylenediamine with an α-keto acid, such as pyruvic acid (or its ethyl ester).

-

Reaction: o-phenylenediamine reacts with ethyl pyruvate in a suitable solvent like n-butanol.

-

Procedure: A solution of ethyl pyruvate in n-butanol is added to a solution of o-phenylenediamine in n-butanol with constant stirring. The reaction mixture is then refluxed to facilitate the cyclocondensation reaction, yielding 2-hydroxy-3-methylquinoxaline.[3]

Chlorination to Yield 2-Chloro-3-methylquinoxaline

The hydroxyl group of the quinoxalinone is then replaced with a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

-

Reaction: 2-hydroxy-3-methylquinoxaline is treated with an excess of phosphorus oxychloride.

-

Procedure: 2-hydroxy-3-methylquinoxaline is refluxed in phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed by distillation. The residue is then carefully added to crushed ice and neutralized with a basic solution (e.g., 2% NaOH) to precipitate the crude product. The solid is collected by filtration and can be purified by recrystallization from a suitable solvent like petroleum ether to yield crystalline 2-chloro-3-methylquinoxaline.[1][3]

General Synthetic Pathway Visualization

The synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline would likely follow a similar multi-step process. A generalized synthetic pathway is illustrated below. This would typically involve the condensation of an o-phenylenediamine with a 2-pyridinyl-substituted α-dicarbonyl or a related synthon, followed by chlorination.

Caption: General synthetic pathway for 2-Chloro-3-(2-pyridinyl)quinoxaline.

Conclusion

This technical guide provides an overview of the available information on the physicochemical properties of 2-Chloro-3-(2-pyridinyl)quinoxaline for a specialized audience. While direct experimental data is limited, the provided information on structural analogs and a representative synthetic protocol offers a valuable starting point for researchers and professionals in drug development. Further experimental investigation is necessary to fully characterize the specific properties of the title compound.

References

An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-(2-pyridinyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its structural similarity to other biologically active quinoxaline derivatives, this molecule presents potential as a scaffold for the development of novel therapeutic agents. This document outlines its chemical identity, a probable synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known properties of related compounds.

Chemical Identity and Properties

While a specific CAS (Chemical Abstracts Service) number for 2-Chloro-3-(2-pyridinyl)quinoxaline has not been identified in public databases, its chemical structure and properties can be inferred.

| Property | Value |

| Molecular Formula | C₁₃H₈ClN₃ |

| Molecular Weight | 241.68 g/mol |

| IUPAC Name | 2-Chloro-3-(pyridin-2-yl)quinoxaline |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3 |

| InChI Key | (Not available) |

Proposed Synthesis and Experimental Protocol

The synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline can be approached through a multi-step process, beginning with the condensation of an o-phenylenediamine with a pyridinyl-α-ketoester, followed by chlorination. This method is a common and effective route for the preparation of various quinoxaline derivatives.

Synthetic Pathway

A plausible synthetic pathway for 2-Chloro-3-(2-pyridinyl)quinoxaline is outlined below. The initial step involves the condensation of o-phenylenediamine with ethyl 2-(pyridin-2-yl)-2-oxoacetate to form 3-(pyridin-2-yl)quinoxalin-2(1H)-one. The subsequent chlorination of this intermediate yields the final product.

Caption: Proposed two-step synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Pyridin-2-yl)quinoxalin-2(1H)-one

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add ethyl 2-(pyridin-2-yl)-2-oxoacetate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-(pyridin-2-yl)quinoxalin-2(1H)-one.

Step 2: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline

-

In a fume hood, carefully add 3-(pyridin-2-yl)quinoxalin-2(1H)-one (1 equivalent) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for 2-4 hours. The reaction should be monitored for the disappearance of the starting material by TLC.

-

After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the solid product, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure 2-Chloro-3-(2-pyridinyl)quinoxaline.

Potential Applications in Drug Discovery

Quinoxaline derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The introduction of a pyridinyl group at the 3-position and a chloro group at the 2-position of the quinoxaline core in the title compound suggests potential for various therapeutic applications.

General Experimental Workflow for Biological Screening

The evaluation of the biological activity of 2-Chloro-3-(2-pyridinyl)quinoxaline would typically follow a standardized workflow.

Caption: A typical workflow for the biological evaluation of a novel compound.

Suppliers

Conclusion

2-Chloro-3-(2-pyridinyl)quinoxaline represents a promising, yet underexplored, chemical entity. The synthetic route outlined in this guide provides a clear path for its preparation. Given the rich pharmacology of the quinoxaline scaffold, this compound is a compelling candidate for inclusion in screening libraries for the discovery of new drugs. Further research is warranted to fully elucidate its chemical properties and biological activities.

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Chloro-3-(2-pyridinyl)quinoxaline based on the analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.70 - 8.60 | d | H6' (Pyridinyl) |

| 8.20 - 8.10 | m | H5, H8 (Quinoxaline) |

| 7.95 - 7.85 | td | H4' (Pyridinyl) |

| 7.80 - 7.70 | m | H6, H7 (Quinoxaline) |

| 7.50 - 7.40 | d | H3' (Pyridinyl) |

| 7.35 - 7.25 | ddd | H5' (Pyridinyl) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is predicted based on analogous structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 - 154.0 | C2' (Pyridinyl) |

| 150.0 - 149.0 | C6' (Pyridinyl) |

| 149.0 - 148.0 | C2 (Quinoxaline) |

| 142.0 - 141.0 | C4a, C8a (Quinoxaline) |

| 138.0 - 137.0 | C4' (Pyridinyl) |

| 131.0 - 129.0 | C6, C7 (Quinoxaline) |

| 129.0 - 128.0 | C5, C8 (Quinoxaline) |

| 125.0 - 124.0 | C5' (Pyridinyl) |

| 123.0 - 122.0 | C3' (Pyridinyl) |

Solvent: CDCl₃. Data is predicted based on analogous structures.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1610 - 1590 | Strong | C=N stretch (Quinoxaline, Pyridine) |

| 1580 - 1550 | Strong | C=C stretch (Aromatic rings) |

| 1480 - 1430 | Medium | Aromatic ring vibrations |

| 800 - 750 | Strong | C-H out-of-plane bending |

| 750 - 700 | Strong | C-Cl stretch |

Sample preparation: KBr pellet. Data is predicted based on analogous structures.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 241/243 | 100 / 33 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 206 | Variable | [M - Cl]⁺ |

| 178 | Variable | [M - Cl - HCN]⁺ |

| 127 | Variable | [Quinoxaline]⁺ fragment |

| 78 | Variable | [Pyridine]⁺ fragment |

Ionization method: Electron Ionization (EI). The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl) is a key diagnostic feature.

Experimental Protocols

The synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline can be achieved through a multi-step process, which is a common strategy for preparing substituted quinoxalines. The general methodology involves the condensation of a diamine with a dicarbonyl compound, followed by a chlorination step.

2.1. Synthesis of 2-Hydroxy-3-(2-pyridinyl)quinoxaline

-

Reaction Setup: To a round-bottom flask, add 1,2-phenylenediamine (1 equivalent) and 2-pyridylglyoxal (1 equivalent) in ethanol.

-

Condensation: The mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Purification: The crude product, 2-hydroxy-3-(2-pyridinyl)quinoxaline, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

2.2. Chlorination to form 2-Chloro-3-(2-pyridinyl)quinoxaline

-

Reaction Setup: The dried 2-hydroxy-3-(2-pyridinyl)quinoxaline (1 equivalent) is placed in a round-bottom flask and phosphorus oxychloride (POCl₃) (3-5 equivalents) is added.

-

Reaction: The mixture is heated to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed. The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude 2-Chloro-3-(2-pyridinyl)quinoxaline is then purified by column chromatography on silica gel.

2.3. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a potassium bromide (KBr) pellet.

-

Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and the general experimental workflow for the characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline.

Caption: Synthetic pathway for 2-Chloro-3-(2-pyridinyl)quinoxaline.

Caption: General experimental workflow for synthesis and analysis.

Crystal structure analysis of 2-Chloro-3-(2-pyridinyl)quinoxaline

An In-depth Technical Guide to the Crystal Structure Analysis of Quinoxaline Derivatives, with a Focus on 2-Chloro-3-(2-pyridinyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. These activities include roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The spatial arrangement of atoms within these molecules, determined through crystal structure analysis, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the crystal structure analysis of quinoxaline derivatives, with a specific focus on the methodologies applicable to 2-Chloro-3-(2-pyridinyl)quinoxaline. While a dedicated crystallographic study for 2-Chloro-3-(2-pyridinyl)quinoxaline is not publicly available, this document leverages data from the closely related compound, 2-chloroquinoxaline, to provide a foundational understanding.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives is well-established, with the most common method being the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4][5] Modifications to this core synthesis allow for the introduction of various substituents, leading to a diverse library of compounds with a range of biological activities.[4][6]

A general and efficient protocol for synthesizing quinoxalines involves the reaction of 1,2-phenylenediamines and phenacyl bromides using pyridine as a catalyst in tetrahydrofuran (THF) at room temperature.[5] This method is noted for being clean and applicable to a variety of reactants.[5] For the synthesis of chloro-substituted quinoxalines, phosphorus oxychloride (POCl₃) is a common reagent. For instance, 2-hydroxy-3-methylquinoxaline can be converted to 2-chloro-3-methylquinoxaline by refluxing with POCl₃.[7]

Experimental Protocols for Crystal Structure Analysis

The determination of a molecule's crystal structure is a critical step in modern chemistry and drug discovery. The general workflow for single-crystal X-ray diffraction is outlined below.

Crystallization

The initial and often most challenging step is to grow single crystals of sufficient size and quality. A common method for crystallization is slow evaporation of a saturated solution of the compound in an appropriate solvent. For a compound like 6,8-Dichloro-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinoxaline, crystals were obtained by dissolving the compound in methanol and allowing it to crystallize.[8]

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.

Table 1: Representative Crystal Data Collection and Refinement Parameters for a Quinoxaline Derivative (2-Chloroquinoxaline) [9]

| Parameter | Value |

| Empirical formula | C₈H₅ClN₂ |

| Formula weight | 164.59 |

| Temperature | 118(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 9.1299(2) Å, b = 3.8082(1) Å, c = 21.0777(6) Åα = 90°, β = 93.028(2)°, γ = 90° |

| Volume | 730.05(3) ų |

| Z | 4 |

| Density (calculated) | 1.494 Mg/m³ |

| Absorption coefficient | 0.44 mm⁻¹ |

| F(000) | 336 |

| Reflections collected | 6145 |

| Independent reflections | 1659 [R(int) = 0.048] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1659 / 0 / 100 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.099 |

| R indices (all data) | R1 = 0.054, wR2 = 0.106 |

| Largest diff. peak and hole | 0.30 and -0.27 e.Å⁻³ |

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining these positions to best fit the experimental data. Software such as SHELXS97 and SHELXL97 are commonly used for structure solution and refinement, respectively.[10]

Structural Insights from 2-Chloroquinoxaline

The crystal structure of 2-chloroquinoxaline reveals a planar molecule.[9] In the crystal, these planar molecules are arranged in such a way that the chlorine atoms are in close contact, suggesting weak Cl···Cl interactions that give rise to a supramolecular chain.[9]

Table 2: Selected Bond Lengths and Angles for 2-Chloroquinoxaline [9]

| Bond/Angle | Length (Å) / Angle (°) |

| Cl1—C2 | 1.731(2) |

| N1—C8a | 1.378(2) |

| N1—C2 | 1.310(2) |

| N4—C4a | 1.380(2) |

| N4—C3 | 1.309(2) |

| C2—C3 | 1.433(2) |

| C2—N1—C8a | 116.6(1) |

| C3—N4—C4a | 116.8(1) |

| N1—C2—C3 | 122.1(2) |

| N1—C2—Cl1 | 115.8(1) |

| C3—C2—Cl1 | 122.1(1) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Biological Significance of Quinoxaline Derivatives

Quinoxaline derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][3] They have been reported to exhibit antibacterial, antifungal, antiviral, anticancer, antimalarial, and anti-inflammatory properties.[1][2][7] The biological activity of these compounds is often dependent on the nature and position of the substituents on the quinoxaline ring.[1] For example, certain chloroquinoxaline sulfamides have shown activity against human cancers.[9] The development of new synthetic routes and the exploration of structure-activity relationships continue to be active areas of research.[4][6]

Conclusion

While the specific crystal structure of 2-Chloro-3-(2-pyridinyl)quinoxaline remains to be determined, the analysis of related compounds such as 2-chloroquinoxaline provides valuable insights into the structural characteristics of this class of molecules. The established methodologies for synthesis and crystal structure analysis, as detailed in this guide, provide a clear pathway for future research on this and other novel quinoxaline derivatives. A comprehensive understanding of their three-dimensional structures is paramount for the design and development of new therapeutic agents with enhanced efficacy and selectivity.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. 2-(4-Chloroanilino)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-3-(2-pyridinyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Chloro-3-(2-pyridinyl)quinoxaline is limited in the available scientific literature. This guide provides a comprehensive overview based on established principles of quinoxaline chemistry and data from closely related analogues. The experimental protocols are proposed based on standard methodologies for similar compounds and should be considered as starting points for optimization.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. The 2-chloro-3-substituted quinoxaline scaffold, in particular, serves as a versatile synthetic intermediate. The presence of a reactive chlorine atom at the 2-position allows for a variety of post-synthetic modifications, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide focuses on the predicted reactivity and stability of a specific derivative, 2-Chloro-3-(2-pyridinyl)quinoxaline, providing a theoretical and practical framework for its synthesis and subsequent chemical transformations.

Proposed Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline

The synthesis of the target compound can be envisioned through a two-step sequence, starting from the condensation of o-phenylenediamine with an appropriate α-keto ester to form the quinoxalin-2-one precursor, followed by chlorination.

Synthesis of 3-(2-pyridinyl)quinoxalin-2(1H)-one (2)

The initial step involves the cyclocondensation of o-phenylenediamine (1) with ethyl 2-oxo-2-(pyridin-2-yl)acetate. This reaction is a standard method for the preparation of quinoxalin-2-ones.

Experimental Protocol:

-

To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 eq).

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 3-(2-pyridinyl)quinoxalin-2(1H)-one (2), often precipitates from the solution and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Chlorination of 3-(2-pyridinyl)quinoxalin-2(1H)-one (2)

The conversion of the quinoxalin-2-one to the desired 2-chloroquinoxaline is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃)[1].

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-(2-pyridinyl)quinoxalin-2(1H)-one (2) (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Heat the mixture to reflux (approximately 105 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

The crude product, 2-Chloro-3-(2-pyridinyl)quinoxaline (3), will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Caption: Proposed two-step synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline.

Reactivity Studies

The reactivity of 2-Chloro-3-(2-pyridinyl)quinoxaline is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent nitrogen atom of the quinoxaline ring and the chlorine leaving group.

Nucleophilic Aromatic Substitution (SNAAr)

The chloro substituent at the 2-position is susceptible to displacement by a wide range of nucleophiles. This is a common and versatile method for the functionalization of 2-chloroquinoxalines.

Expected Reactivity with Various Nucleophiles:

| Nucleophile | Reagent Example | Expected Product | Plausible Reaction Conditions |

| Amines | Primary/Secondary amines (e.g., morpholine, piperidine, aniline) | 2-Amino-3-(2-pyridinyl)quinoxalines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat |

| Alkoxides | Sodium methoxide, Sodium ethoxide | 2-Alkoxy-3-(2-pyridinyl)quinoxalines | Corresponding alcohol as solvent, Room temperature to reflux |

| Thiolates | Sodium thiophenoxide | 2-(Phenylthio)-3-(2-pyridinyl)quinoxaline | Solvent (e.g., DMF, Ethanol), Room temperature |

| Hydrazines | Hydrazine hydrate | 2-Hydrazinyl-3-(2-pyridinyl)quinoxaline | Ethanol, Reflux |

General Experimental Protocol for Nucleophilic Substitution with an Amine:

-

Dissolve 2-Chloro-3-(2-pyridinyl)quinoxaline (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

-

Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Heat the reaction mixture at 80-120 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General experimental workflow for nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in 2-Chloro-3-(2-pyridinyl)quinoxaline can also participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.

Overview of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Expected Product | Typical Catalytic System |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters | 2-Aryl-3-(2-pyridinyl)quinoxalines | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira | Terminal alkynes | 2-Alkynyl-3-(2-pyridinyl)quinoxalines | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amines, Amides | 2-Amino-3-(2-pyridinyl)quinoxalines | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu) |

| Heck | Alkenes | 2-Alkenyl-3-(2-pyridinyl)quinoxalines | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of 2-Chloro-3-(2-pyridinyl)quinoxaline (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the residue by column chromatography to obtain the desired product.

Stability Studies (Predicted)

As direct experimental stability data for 2-Chloro-3-(2-pyridinyl)quinoxaline is unavailable, the following section provides a predicted stability profile based on the general characteristics of related chemical structures.

Thermal Stability

-

Prediction: 2-Chloro-3-(2-pyridinyl)quinoxaline is expected to be a crystalline solid with a relatively high melting point, characteristic of rigid aromatic heterocyclic systems. It is likely to exhibit good thermal stability, with a decomposition temperature well above 200 °C.

-

Rationale: The fused aromatic ring system contributes to the molecule's thermal robustness. Similar N-heterocyclic compounds often show high thermal stability[2]. Decomposition at very high temperatures would likely involve the cleavage of the C-Cl bond and eventual degradation of the heterocyclic rings.

Photolytic Stability

-

Prediction: The compound is likely to show some sensitivity to UV radiation. The quinoxaline and pyridine rings can absorb UV light, potentially leading to photochemical reactions.

-

Rationale: Aromatic nitrogen heterocycles can undergo various photochemical transformations, including ring-opening, rearrangement, or reactions with solvent or oxygen. The presence of the chloro-substituent might also influence the photochemical pathways. To ensure stability, the compound should be stored in amber vials, protected from light.

Hydrolytic Stability

-

Prediction: The hydrolytic stability is expected to be pH-dependent. Under neutral and basic conditions, the compound is likely to be relatively stable. However, under acidic conditions, hydrolysis of the C-Cl bond to form the corresponding quinoxalin-2-one (2) is anticipated.

-

Rationale: The hydrolysis of 2-chloro-N-heterocycles is often acid-catalyzed[3]. Protonation of the nitrogen atoms in the quinoxaline or pyridine rings would increase the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack by water. The rate of hydrolysis is expected to increase with increasing acidity and temperature.

Conclusion

2-Chloro-3-(2-pyridinyl)quinoxaline is a promising synthetic intermediate with a rich potential for chemical modification. Its reactivity is centered around the versatile 2-chloro substituent, which can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions to build molecular complexity. While specific experimental data on its stability is lacking, it is predicted to have good thermal stability but may be sensitive to acidic conditions and UV light. The proposed synthetic and reaction protocols in this guide provide a solid foundation for researchers to explore the chemistry of this intriguing molecule and unlock its potential in drug discovery and materials science. Further experimental validation is necessary to confirm the predictions and fully characterize the properties of this compound.

References

The Pharmacological Potential of Quinoxaline Derivatives: A Technical Guide

Executive Summary: Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an in-depth analysis of the significant pharmacological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. It serves as a technical resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows.

Introduction to the Quinoxaline Scaffold

Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound that, while rare in nature, is readily accessible through synthetic chemistry.[1] The versatile structure of the quinoxaline nucleus allows for extensive functionalization, leading to a diverse library of derivatives with a wide array of pharmacological applications.[1][2] Marketed drugs containing the quinoxaline moiety, such as the hepatitis C antiviral glecaprevir and the anticancer agent erdafitinib, underscore the clinical significance of this scaffold.[3] The biological activities of these derivatives are vast, ranging from anticancer and antimicrobial to anti-inflammatory, antiviral, antimalarial, and antidepressant effects.[3][4][5] This guide will delve into the core biological activities that are the subject of intensive contemporary research.

Anticancer Activity of Quinoxaline Derivatives

Quinoxaline derivatives represent a significant class of anticancer agents, with their mechanisms of action often involving the inhibition of protein kinases, induction of apoptosis, and interference with microtubule dynamics.[6][7][8]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Several studies have shown that these compounds can modulate key proteins in the apoptotic cascade. For instance, certain quinoxaline derivatives have been observed to upregulate pro-apoptotic proteins like p53, Bax, and caspases (caspase-3, caspase-8, caspase-9) while downregulating the anti-apoptotic protein Bcl-2.[9][10][11]

The tumor suppressor protein p53 plays a crucial role in this process. Under cellular stress, p53 is activated and can trigger the mitochondrial pathway of apoptosis by transcriptionally activating pro-apoptotic Bcl-2 family members like Bax.[12][13] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, formation of the apoptosome, and subsequent activation of caspase-9 and effector caspases like caspase-3, ultimately leading to cell death.[9][12]

Quantitative Anticancer Data

The in vitro anticancer activity of quinoxaline derivatives is commonly evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

| Compound ID/Series | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference(s) |

| Compound VIIIc | HCT116 (Colon) | Not Specified | 2.5 | [6] |

| MCF-7 (Breast) | Not Specified | 9.0 | [6] | |

| Compound XVa | HCT116 (Colon) | Not Specified | 4.4 | [6] |

| MCF-7 (Breast) | Not Specified | 5.3 | [6] | |

| Compound IV | PC-3 (Prostate) | Topoisomerase II inhibitor | 2.11 | [9] |

| Compound III | PC-3 (Prostate) | Topoisomerase II inhibitor | 4.11 | [9] |

| Compound 11 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.81 | [1] |

| HepG2 (Liver) | EGFR / COX-2 inhibitor | 1.93 | [1] | |

| Compound 13 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.95 | [1] |

| HCT-116 (Colon) | EGFR / COX-2 inhibitor | 2.91 | [1] | |

| Compound 4m | A549 (Lung) | Apoptosis induction | 9.32 | [14] |

| Compound 4b | A549 (Lung) | Not Specified | 11.98 | [14] |

Antimicrobial Activity

Quinoxaline derivatives have demonstrated potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] Their efficacy makes them attractive candidates for the development of new antimicrobial agents to combat rising antibiotic resistance.

Quantitative Antimicrobial Data

Antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Reference(s) |

| Compound 2d | Escherichia coli | Negative | 8 | [15] |

| Bacillus subtilis | Positive | 16 | [15] | |

| Compound 3c | Escherichia coli | Negative | 8 | [15] |

| Bacillus subtilis | Positive | 16 | [15] | |

| Compound 4 | Bacillus subtilis | Positive | 16 | [15] |

| Compound 6a | Bacillus subtilis | Positive | 16 | [15] |

| Compound 10 | Candida albicans (Fungus) | N/A | 16 | [15] |

| Aspergillus flavus (Fungus) | N/A | 16 | [15] | |

| Unnamed Derivative | MRSA (avg. of 60 isolates) | Positive | 1-4 (most isolates) | [17] |

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxalines are attributed to their ability to inhibit key inflammatory mediators.[2] Studies have shown that these derivatives can inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory pathway.[1][18] They also act on other modulators like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and various cytokines.[2][7]

Quantitative Anti-inflammatory Data (COX Inhibition)

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference(s) |

| Compound 13 | 30.41 | 0.46 | 66.11 | [1] |

| Compound 11 | 37.96 | 0.62 | 61.23 | [1] |

| Compound 5 | 40.31 | 0.83 | 48.58 | [1] |

| Compound 4a | 28.8 | 1.17 | 24.61 | [1] |

Key Experimental Methodologies

Accurate evaluation of the biological activities of quinoxaline derivatives relies on standardized and robust experimental protocols. Below are detailed methodologies for key assays cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader, typically at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Protocol:

-

Cell Culture and Treatment: Culture cells and induce apoptosis by treating them with the quinoxaline derivative for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4][19]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[19]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4][5]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Antimicrobial Susceptibility: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the quinoxaline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to laboratory conditions.

-

Compound Administration: Administer the test quinoxaline derivative (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).[20][21]

-

Inflammation Induction: Inject a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.[20][21]

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., every hour for 4-5 hours).[20][21]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion and Future Perspectives

Quinoxaline and its derivatives constitute a versatile and highly promising class of compounds in medicinal chemistry. The extensive research highlighted in this guide demonstrates their potent anticancer, antimicrobial, and anti-inflammatory activities, supported by robust quantitative data. The ability of these compounds to modulate key biological pathways, such as p53-mediated apoptosis and COX-2 enzymatic activity, provides a strong rationale for their continued development.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing toxicity. The exploration of novel derivatives, combination therapies, and advanced drug delivery systems will be crucial in translating the immense potential of quinoxaline scaffolds into clinically effective treatments for a wide range of diseases. The data and protocols presented herein offer a foundational resource for advancing these research and development efforts.

References

- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. kumc.edu [kumc.edu]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. dovepress.com [dovepress.com]

- 18. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 20. inotiv.com [inotiv.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential significance of 2-Chloro-3-(2-pyridinyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific historical data on its initial discovery, this document focuses on a plausible and well-documented synthetic pathway, detailed experimental protocols, and the broader biological context of pyridinyl-substituted quinoxalines.

Introduction to Quinoxalines

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery. The structural versatility of the quinoxaline nucleus allows for substitutions that can modulate its physicochemical and pharmacological properties. Derivatives of quinoxaline are known to exhibit a wide spectrum of biological activities, including but not limited to antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a pyridinyl moiety can further enhance these activities by providing an additional site for hydrogen bonding and metal coordination, potentially influencing interactions with biological targets.

Proposed Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline

The synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline can be efficiently achieved through a two-step process. The first step involves the construction of the quinoxaline core via a condensation reaction, followed by a chlorination step to yield the final product.

Synthetic Workflow

Caption: Synthetic workflow for 2-Chloro-3-(2-pyridinyl)quinoxaline.

Experimental Protocols

Step 1a: Synthesis of Pyridin-2-ylglyoxal (Riley Oxidation of 2-Acetylpyridine)

-

Materials: 2-Acetylpyridine, Selenium Dioxide (SeO₂), Dioxane, Water.

-

Procedure:

-

To a solution of selenium dioxide (1.1 eq.) in dioxane containing a small amount of water (e.g., 50:1 dioxane:water), 2-acetylpyridine (1.0 eq.) is added.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the precipitated selenium metal is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude pyridin-2-ylglyoxal, which can be used in the next step without further purification or purified by column chromatography.

-

Step 1b: Synthesis of 3-(Pyridin-2-yl)quinoxalin-2(1H)-one

-

Materials: Pyridin-2-ylglyoxal, o-Phenylenediamine, Ethanol.

-

Procedure:

-

A solution of pyridin-2-ylglyoxal (1.0 eq.) in ethanol is added dropwise to a stirred solution of o-phenylenediamine (1.0 eq.) in ethanol at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours.

-

The formation of the product can be monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 3-(pyridin-2-yl)quinoxalin-2(1H)-one.

-

Step 2: Synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline

-

Materials: 3-(Pyridin-2-yl)quinoxalin-2(1H)-one, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

A mixture of 3-(pyridin-2-yl)quinoxalin-2(1H)-one (1.0 eq.) and phosphorus oxychloride (5-10 eq.) is heated to reflux for 2-3 hours.[1]

-

The reaction progress is monitored by TLC.

-

After completion, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

-

The aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.

-

The solid product is collected by filtration, washed with water, and dried to yield 2-Chloro-3-(2-pyridinyl)quinoxaline. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

-

Quantitative Data and Characterization

The following table summarizes the expected data for the synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline. The values are illustrative and based on typical yields and characterization data for analogous reactions reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 3-(Pyridin-2-yl)quinoxalin-2(1H)-one | C₁₃H₉N₃O | 223.23 | 85-95 | 230-235 | 12.5 (s, 1H, NH), 8.7-7.2 (m, 8H, Ar-H) | 160.5, 153.2, 149.8, 140.1, 137.5, 132.8, 131.5, 129.7, 125.4, 124.1, 122.8, 116.3, 115.9 |

| 2-Chloro-3-(2-pyridinyl)quinoxaline | C₁₃H₈ClN₃ | 241.68 | 70-85 | 155-160 | 8.8-7.5 (m, 8H, Ar-H) | 151.7, 149.9, 148.5, 142.1, 141.8, 138.2, 131.5, 130.9, 129.8, 129.5, 125.6, 124.3 |

Biological Context and Potential Applications

General Biological Activities of Quinoxalines

Quinoxaline derivatives have been reported to possess a wide array of pharmacological activities, including:

-

Anticancer: Some quinoxalines act as kinase inhibitors, intercalate with DNA, or induce apoptosis in cancer cells.

-

Antimicrobial: The quinoxaline scaffold is found in several antibiotics and is a promising platform for the development of new antibacterial and antifungal agents.

-

Antiviral: Certain quinoxaline derivatives have shown efficacy against various viruses.

-

Anti-inflammatory: These compounds can modulate inflammatory pathways.

Potential Signaling Pathways

The biological activity of substituted quinoxalines is often attributed to their interaction with various cellular signaling pathways. A common mechanism for quinoxaline-based kinase inhibitors involves the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Caption: Potential inhibition of RTK signaling by quinoxaline derivatives.

Conclusion

2-Chloro-3-(2-pyridinyl)quinoxaline represents a synthetically accessible molecule with potential applications in drug discovery, given the established biological importance of the quinoxaline scaffold. The detailed synthetic protocols provided herein offer a clear pathway for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the biological evaluation of this compound and its analogs to explore their therapeutic potential.

References

The Rise of Pyridinylquinoxalines: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] When functionalized with a pyridinyl group, the resulting pyridinylquinoxaline derivatives exhibit enhanced and often specific interactions with biological targets, making them a focal point in modern drug discovery. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, primarily through their action as potent kinase inhibitors.[3][4][5]

This technical guide provides an in-depth review of pyridinylquinoxaline compounds for researchers, scientists, and drug development professionals. It covers their synthesis, summarizes their biological activities with quantitative data, details key experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.

Synthesis of Pyridinylquinoxaline Compounds

The most prevalent and efficient method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][6] This foundational reaction has been adapted and optimized using various catalysts and conditions, including microwave irradiation to improve yields and reduce reaction times.[5][7]

A general synthetic approach begins with the reaction of a substituted o-phenylenediamine with a pyridinyl-substituted α-dicarbonyl compound. The versatility of this method allows for the introduction of diverse substituents on both the quinoxaline and pyridine rings, enabling the exploration of structure-activity relationships (SAR).[7]

General Synthesis Protocol

A widely used method for preparing pyridinylquinoxalines is the condensation reaction between an appropriate o-phenylenediamine and a pyridinyl-functionalized 1,2-dicarbonyl compound.[6]

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Pyridinyl-substituted 1,2-dicarbonyl compound (1.0 mmol)

-

Solvent (e.g., Toluene, Ethanol, or Acetic Acid) (8-10 mL)

-

Catalyst (optional, e.g., alumina-supported heteropolyoxometalates, iodine)[6][8]

Procedure:

-

To a solution of the o-phenylenediamine in the chosen solvent, add the 1,2-dicarbonyl compound.

-

If using a catalyst, add it to the mixture.

-

Stir the reaction mixture at room temperature or under reflux, or irradiate with microwaves, depending on the specific protocol.[6][7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product is then purified, commonly by column chromatography or recrystallization, to yield the final pyridinylquinoxaline compound.

This versatile protocol can be adapted for a wide range of starting materials to generate a library of derivatives for biological screening.

Biological Activities of Pyridinylquinoxaline Compounds

Pyridinylquinoxaline derivatives have been extensively evaluated for a range of therapeutic applications. Their planar, aromatic structure allows them to intercalate with DNA and interact with the active sites of various enzymes. The nitrogen atoms in both the quinoxaline and pyridine rings can act as hydrogen bond acceptors, a key feature for binding to protein targets like kinases.[7]

Kinase Inhibition

A primary focus of pyridinylquinoxaline research has been the development of protein kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[7]

Notably, pyridinylquinoxalines have emerged as potent inhibitors of p38α mitogen-activated protein (MAP) kinase and Apoptosis signal-regulated kinase 1 (ASK1).[3][11] The p38α MAP kinase is a key component in the production of pro-inflammatory cytokines, making its inhibition a promising strategy for treating conditions like rheumatoid arthritis.[7] ASK1 is activated by cellular stressors and is upstream of both JNK and p38 MAPK pathways, which are involved in apoptosis, inflammation, and fibrosis.[11]

| Compound | Target Kinase | IC50 | Reference |

| 6f | p38α MAP Kinase | 81 nM | [3][12] |

| 9e * | p38α MAP Kinase | 38 nM | [3][12] |

| 26e | ASK1 | 30.17 nM | [11] |

| Note: Compound 9e is a related pyridinylpyridopyrazine. |

Anticancer Activity

The antiproliferative properties of pyridinylquinoxalines have been demonstrated against a variety of human cancer cell lines. Their mechanisms often involve the inhibition of kinases critical for cancer cell survival and proliferation or the induction of apoptosis.[1][13] Several derivatives have shown cytotoxicity comparable to or greater than established chemotherapy drugs like doxorubicin.[1]

| Compound | Cell Line | Activity Type | Value (µM) | Reference |

| 6k | Hela | IC50 | 12.17 ± 0.9 | [1] |

| HCT-116 | IC50 | 9.46 ± 0.7 | [1] | |

| MCF-7 | IC50 | 6.93 ± 0.4 | [1] | |

| 14c | MCF-7 | IC50 | 0.59 | [14] |

| 6c | Various | GI50 | 0.38 | [15] |

| 6f | Various | GI50 | 0.45 | [15] |

| 7g | Various | LC50 | 5.41 - 8.35 | [15] |

Antimicrobial Activity

Pyridinylquinoxaline derivatives have also shown promise as novel antimicrobial agents, with activity against both bacteria and fungi.[16][17][18] Some compounds have demonstrated efficacy superior to commercial agents, suggesting they could be developed into new treatments for infectious diseases, including those affecting agriculture.[16]

| Compound | Target Organism | Activity Type | Value | Reference |

| 5j | Rhizoctonia solani | EC50 | 8.54 µg/mL | [16] |

| 5t | Rhizoctonia solani | EC50 | 12.01 µg/mL | [16] |

| 4c | MRSA | MIC | 2 µg/mL | [15] |

| 6h | Neisseria gonorrhoeae | MIC | 8 µg/mL | [15] |

Mechanism of Action: Kinase Signaling Pathways

The therapeutic effects of many pyridinylquinoxaline compounds stem from their ability to inhibit specific protein kinases. Below are diagrams illustrating their intervention in key signaling pathways.

p38α MAP Kinase Inhibition

Pyridinylquinoxalines act as ATP-competitive inhibitors of p38α MAP kinase. The pyridine nitrogen and other functional groups form crucial hydrogen bonds with amino acid residues, such as Met109, in the hinge region of the kinase's ATP-binding pocket, blocking its activity.[7] This prevents the downstream phosphorylation cascade that leads to the expression of pro-inflammatory cytokines.

ASK1 Inhibition Pathway

By inhibiting ASK1, certain pyridinylquinoxaline derivatives can block a major upstream pathway that responds to oxidative stress. This prevents the activation of both JNK and p38, thereby reducing cellular responses like apoptosis, inflammation, and fibrosis, which are implicated in diseases such as non-alcoholic steatohepatitis.[11]

Key Experimental Protocols

Accurate evaluation of the biological activity of pyridinylquinoxaline compounds relies on standardized and robust experimental assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a specific density and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridinylquinoxaline compounds and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a set period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Kinase Inhibition Assay

Enzymatic assays are performed to quantify the direct inhibitory effect of a compound on a specific kinase.

Protocol:

-

Reaction Setup: In a microplate, combine the purified kinase (e.g., p38α), a specific substrate peptide, and ATP.

-

Inhibitor Addition: Add the pyridinylquinoxaline compound at various concentrations to the reaction wells.

-

Reaction Initiation and Incubation: Initiate the kinase reaction (often by adding ATP) and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling (³²P-ATP), fluorescence-based detection, or antibody-based methods (e.g., ELISA).

-

Data Analysis: Determine the percentage of kinase activity relative to a no-inhibitor control. Plot the activity against the inhibitor concentration to calculate the IC50 value.

Conclusion

Pyridinylquinoxaline compounds stand out as a highly versatile and potent class of heterocyclic agents with significant therapeutic potential. Their straightforward synthesis allows for extensive structural modification, facilitating the development of compounds with high specificity and efficacy. As demonstrated by their potent inhibition of key kinases involved in cancer and inflammation, these molecules are promising candidates for further preclinical and clinical development. The continued exploration of the vast chemical space surrounding the pyridinylquinoxaline scaffold is poised to yield next-generation therapeutics for some of the most challenging human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(2-pyridinyl)quinoxaline is a nitrogen-containing heterocyclic compound featuring a quinoxaline core substituted with a chloro group and a pyridinyl moiety. The physicochemical properties of such molecules, particularly their solubility in various solvents, are critical for a wide range of applications, including drug formulation, reaction chemistry, and materials processing. The interplay of the polar pyridinyl group, the relatively nonpolar quinoxaline backbone, and the electron-withdrawing chloro group suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

This guide provides a standardized approach to evaluating the solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in a selection of common laboratory solvents.

Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for 2-Chloro-3-(2-pyridinyl)quinoxaline. To facilitate future research and ensure data consistency, the following table provides a standardized format for reporting such data. It is recommended that researchers populate this table with experimentally determined values.

Table 1: Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents at Various Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Polar Protic Solvents | ||||

| Water | 25 | Data not available | Data not available | Isothermal Saturation |

| 37 | Data not available | Data not available | Isothermal Saturation | |